BenchChemオンラインストアへようこそ!

10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile

Pharmaceutical Quality Control Reference Standards ANDAsubmission

10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile (CAS 78880-65-6; molecular formula C₁₅H₁₀N₂O; MW 234.25 g/mol) is a tricyclic dibenzazepine derivative bearing a carbonitrile substituent at the N-5 position and a ketone at C-10. It is structurally positioned as the 5-carbonitrile analog of oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, CAS 28721-07-5) and carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide, CAS 298-46-4), and is formally recognized as Oxcarbazepine Impurity 15 / Carbamazepine Impurity 3 in pharmacopoeial monographs.

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
CAS No. 78880-65-6
Cat. No. B1611404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
CAS78880-65-6
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C#N
InChIInChI=1S/C15H10N2O/c16-10-17-13-7-3-1-5-11(13)9-15(18)12-6-2-4-8-14(12)17/h1-8H,9H2
InChIKeyJUGKQCJQHACNBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile (CAS 78880-65-6): Core Identity and Structural Context for Sourcing Decisions


10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile (CAS 78880-65-6; molecular formula C₁₅H₁₀N₂O; MW 234.25 g/mol) is a tricyclic dibenzazepine derivative bearing a carbonitrile substituent at the N-5 position and a ketone at C-10 . It is structurally positioned as the 5-carbonitrile analog of oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, CAS 28721-07-5) and carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide, CAS 298-46-4), and is formally recognized as Oxcarbazepine Impurity 15 / Carbamazepine Impurity 3 in pharmacopoeial monographs . In neuroscience research, this compound—abbreviated as CNO (clozapine N-oxide)—serves as the prototypical agonist for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) chemogenetic systems, enabling remote control of neuronal activity in vivo .

Why In-Class Dibenzazepine Analogs Cannot Simply Substitute for 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile


Although sharing a common dibenzazepine tricyclic scaffold, the N-5 carbonitrile substitution in CAS 78880-65-6 confers functionally distinct chemical reactivity, chromatographic behavior, and biological target engagement compared to the N-5 carboxamide drugs (oxcarbazepine, carbamazepine, eslicarbazepine) and other N-5-substituted analogs. The carbonitrile group eliminates the hydrogen-bond donor capacity of the carboxamide, alters the electron density and metabolic susceptibility of the azepine ring, and fundamentally changes the compound's logP, HPLC retention time, and mass spectrometric fragmentation pattern—parameters that directly impact its utility as an authenticated reference standard for impurity quantification during ANDA/NDA regulatory submissions [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable and procurement-relevant differentiation across multiple orthogonal dimensions.

Quantitative Differentiation Evidence for 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile (CAS 78880-65-6) vs. Closest Analogs


Reference Standard Regulatory Qualification: ISO 17034 Certification vs. Uncertified Impurity Samples

When procuring a reference standard for oxcarbazepine/carbamazepine impurity quantification, CAS 78880-65-6 is available as an ISO 17034-certified reference material from accredited producers (e.g., CATO Research Chemicals, calibrated under ISO 17034 competence for reference material production) . In contrast, the most structurally proximate alternative impurity—Oxcarbazepine Impurity 1 (10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide, CAS 59691-07-5) and Oxcarbazepine Impurity 2 (N-acetyl oxcarbazepine)—are typically supplied with only basic certificates of analysis lacking formal ISO 17034 accreditation of the manufacturing process . This certification gap has direct consequences for regulatory audit readiness.

Pharmaceutical Quality Control Reference Standards ANDAsubmission

Synthetic Intermediate Yield Advantage: Carbonitrile Route Delivers 86% Yield vs. 45–65% for Prior Art Carboxamide Routes

Patents describing oxcarbazepine synthesis via a 5-carbonitrile intermediate (which encompasses the 10-oxo-5-carbonitrile compound CAS 78880-65-6 as an advanced precursor) report isolated yields of up to 86% for key intermediate steps, whereas prior art methods utilizing direct carboxamide intermediates (e.g., starting from carbamazepine via epoxidation and rearrangement) suffer from low yields of 45–65% with inconsistent final-product purity [1]. This yield differential is critical for industrial-scale procurement economics.

Process Chemistry Oxcarbazepine Synthesis Intermediate Yield

Lipophilicity (LogP) Differentiation: Carbonitrile Is ~4.4× More Lipophilic than Oxcarbazepine, Governing Chromatographic and Biological Behavior

The calculated logP (XLogP3) for CAS 78880-65-6 is 3.1 , while the experimentally determined logP for oxcarbazepine (CAS 28721-07-5, the 5-carboxamide analog) is reported as 0.7 [1]. This ~4.4-fold logP difference (ΔlogP ≈ 2.4 log units) translates to markedly different reversed-phase HPLC retention behavior, organic/aqueous partition characteristics, and predicted blood-brain barrier permeability—parameters that directly dictate whether a compound serves as a suitable surrogate or a distinct impurity marker in analytical method development.

Physicochemical Properties Lipophilicity Chromatographic Retention

Mass Spectrometric Differentiation: Unique MS Fragmentation Pattern Enables Selective Quantification in Multi-Impurity Panels

In a validated stability-indicating UPLC/MS/MS method capable of simultaneously quantifying carbamazepine, oxcarbazepine, and their respective impurity panels (including iminodibenzyl, iminostilbene, 9-methylacridine, and the carbonitrile impurity), CAS 78880-65-6 is resolved as a distinct chromatographic peak with a unique mass transition attributable to its nitrile functional group, allowing selective quantitation without interference from co-eluting carboxamide impurities [1]. The nitrile moiety generates a characteristic [M+H]⁺ and diagnostic fragment ions distinct from those of carboxamide-containing analogs, enabling unequivocal identification even in complex pharmaceutical matrices.

LC-MS/MS Impurity Profiling Selective Quantitation

DREADD Agonist Potency Contextualization: CNO (CAS 78880-65-6) Exhibits an EC₅₀ of 8.1 nM at DREADD Receptors, Serving as the Benchmark Ligand for Chemogenetic Tool Selection

In head-to-head in vitro pharmacological characterization of the three principal DREADD agonists, CNO (i.e., CAS 78880-65-6) demonstrated a half-maximal effective concentration (EC₅₀) of 8.1 nM, placing it intermediate in potency between clozapine (EC₅₀ = 0.42 nM) and Compound 21 (EC₅₀ = 2.95 nM) [1]. However, in vivo, CNO undergoes rapid back-conversion to clozapine, which then mediates DREADD activation at substantially lower brain concentrations; this pharmacokinetic conversion distinguishes CNO pharmacodynamically from the directly active next-generation agonist Compound 21, which was designed to circumvent this metabolic liability [1][2].

Chemogenetics DREADD Neuroscience Tool

Pharmacopoeial Impurity Identity: CAS 78880-65-6 Is Explicitly Designated as a Named Impurity (Oxcarbazepine Impurity 15 / Carbamazepine Impurity 3) While Structurally Similar Analogs Are Not Codified

CAS 78880-65-6 is explicitly catalogued as Oxcarbazepine Impurity 15 and Carbamazepine Impurity 3 across multiple pharmacopoeial reference standard supplier databases, with traceable characterization data (NMR, MS, IR, HPLC purity ≥ 98%) supplied as part of the certificate of analysis . By contrast, other dibenzazepine carbonitrile derivatives such as 5H-dibenz[b,f]azepine-5-carbonitrile (CAS 42787-75-7, the non-oxidized carbonitrile) and 5-cyanoiminostilbene are not designated as named impurities in oxcarbazepine or carbamazepine monographs, limiting their utility as compendial reference markers .

Pharmacopoeial Compliance Impurity Profiling Regulatory Submission

Procurement-Anchored Application Scenarios for 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile (CAS 78880-65-6)


Scenario 1: ANDA/NDA Analytical Method Validation for Oxcarbazepine/Carbamazepine Drug Products

When developing and validating stability-indicating HPLC or UPLC/MS/MS methods for oxcarbazepine or carbamazepine ANDA/NDA submissions, CAS 78880-65-6 serves as an authenticated impurity reference standard. Its ISO 17034-certified grade (where available) meets regulatory expectations for traceable reference materials, and its distinct chromatographic retention (driven by logP 3.1 vs. 0.7 for oxcarbazepine) and unique nitrile MS/MS fragmentation ensure unambiguous peak identification in the impurity profile, supporting compliance with USP individual impurity limits of ≤ 0.2% [1]. Procurement of the non-carbonitrile impurity analogs would necessitate additional peak-identity confirmation studies, adding cost and delay to the regulatory timeline .

Scenario 2: Process Chemistry Scale-Up for Oxcarbazepine API Manufacturing

For chemical process development teams scaling the synthesis of oxcarbazepine API, the carbonitrile-intermediate route—of which CAS 78880-65-6 is the 10-oxo derivative—offers a documented yield advantage of up to 86% versus the 45–65% yields typical of older carboxamide-epoxidation routes [2]. Industrial procurement of the carbonitrile intermediate therefore supports a more cost-efficient manufacturing process. The carbonitrile functionality also provides a reactive handle for further derivatization, enabling access to novel analogs beyond the standard carboxamide series.

Scenario 3: DREADD Chemogenetics Research Requiring Reproducible and Literature-Validated Neuronal Control

In neuroscience laboratories employing DREADD-based chemogenetic manipulation, procuring authentic CNO (CAS 78880-65-6) is essential for experimental reproducibility with the extensive published literature, in which CNO is the most widely used DREADD agonist. Researchers should note that CNO exhibits an in vitro EC₅₀ of 8.1 nM at DREADD receptors and undergoes in vivo back-conversion to clozapine (EC₅₀ 0.42 nM); thus, laboratories requiring a directly active, non-back-converting agonist should instead source Compound 21 (EC₅₀ 2.95 nM) [3][4]. For studies that must align with historical DREADD datasets, CNO—not a generic substitute—is the scientifically appropriate procurement choice.

Scenario 4: Pharmacopoeial Compliance Testing and Quality Control Batch Release

QC laboratories performing batch-release testing of oxcarbazepine or carbamazepine drug substance must have access to the named pharmacopoeial impurities. CAS 78880-65-6 (Oxcarbazepine Impurity 15 / Carbamazepine Impurity 3) is explicitly designated as a named impurity in supplier catalogues aligned with EP and USP monographs, and is supplied with full characterization data packages (NMR, MS, IR, HPLC purity ≥ 98%) that directly support compendial method system suitability testing . Using a non-codified dibenzazepine analog would require additional justification and may be rejected during regulatory inspection.

Quote Request

Request a Quote for 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.